molecular formula C10H20N2O B1384822 (2R)-2-amino-N-cyclopentyl-3-methylbutanamide CAS No. 1568155-82-7

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide

Cat. No.: B1384822
CAS No.: 1568155-82-7
M. Wt: 184.28 g/mol
InChI Key: GRJJRKRYXRWSAK-SECBINFHSA-N
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Description

(2R)-2-Amino-N-cyclopentyl-3-methylbutanamide (CAS 1568155-82-7) is a chiral chemical building block of significant interest in medicinal chemistry and advanced organic synthesis. This compound is fundamentally derived from L-valine, one of the twenty proteinogenic amino acids, where the carboxylic acid group is functionally transformed into an N-cyclopentyl amide . This modification creates a valuable synthon that retains the core stereochemistry of the original valine molecule while presenting new physicochemical properties . Its primary research value lies in its role as a chiral precursor for the construction of enantiomerically pure, complex molecules, which is a critical requirement in the development of pharmaceuticals and agrochemicals . The presence of both a reactive amine group and a stable amide linkage allows for versatile synthetic manipulations, enabling researchers to incorporate this valine-core structure into larger, more complex target compounds with controlled three-dimensional architecture . The cyclopentyl amide moiety is a feature of interest in structure-activity relationship (SAR) investigations, as systematic modifications to the cycloalkyl component can be explored to optimize interactions with hydrophobic enzymatic pockets . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJRKRYXRWSAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Borate Catalysts

A sustainable and efficient method involves the use of tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] as a catalyst. This approach avoids traditional coupling agents and enables amide bond formation between unprotected amino acids and amines under mild conditions.

Procedure :

  • Combine (R)-2-amino-3-methylbutanoic acid (1.0 eq) and cyclopentylamine (1.5 eq) in tert-amyl methyl ether (TAME).
  • Add B(OCH₂CF₃)₃ (5–10 mol%) and reflux at 86°C using a Dean-Stark apparatus for water removal.
  • Purify via resin workup (Amberlite IRA-743, A15, and A26(OH)) to yield the product in >90% yield.

Key Advantages :

  • No need for amino-group protection.
  • High enantiomeric retention (er >99:1).

Acyl Chloride Coupling

A classical approach involves reacting 3-methylbutanoyl chloride with cyclopentylamine. The (2R)-amino group is introduced via chiral resolution or asymmetric synthesis.

Procedure :

  • Synthesize 3-methylbutanoyl chloride by treating 3-methylbutanoic acid with thionyl chloride.
  • React with cyclopentylamine in dichloromethane (DCM) at 0°C.
  • Introduce the (2R)-amino group via enzymatic resolution or chiral auxiliary-mediated synthesis.

Optimization Data :

Parameter Optimal Condition Yield Improvement
Solvent DCM 85% → 92%
Temperature 0°C → RT 70% → 88%
Amine Equivalents 1.5 eq 75% → 94%

Reductive Amination

This method employs a ketone precursor, such as 3-methyl-2-oxopentanamide, which undergoes reductive amination with cyclopentylamine.

Procedure :

  • React 3-methyl-2-oxopentanamide with cyclopentylamine in methanol.
  • Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
  • Purify via flash chromatography (SiO₂, EtOAc/hexane).

Chiral Control :

  • Use (R)-BINAP or other chiral ligands to achieve >95% enantiomeric excess (ee).

Enzymatic Synthesis

Lipase-catalyzed dynamic kinetic resolution (DKR) offers an enantioselective route.

Procedure :

  • Prepare racemic 2-amino-3-methylbutanamide.
  • Use Candida antarctica lipase B (CAL-B) with isopropyl acetate as acyl donor.
  • Separate enantiomers via crystallization.

Performance Metrics :

Enzyme ee (%) Yield (%)
CAL-B 98 82
Pseudomonas fluorescens 90 75

Green Chemistry Metrics

Comparative process mass intensity (PMI) for borate-catalyzed vs. traditional methods:

Method PMI (kg waste/kg product)
Borate catalysis 8
Acyl chloride route 128

Chemical Reactions Analysis

Types of Reactions

®-2-amino-N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide serves as a chiral building block in organic synthesis. It is utilized in creating complex molecules that require specific stereochemical configurations. The compound's ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

Research indicates that this compound may modulate biological pathways, particularly through:

  • Cytokine Receptor Modulation : It interacts with cytokine receptors, enhancing Treg cell sensitivity which is vital for immune regulation.
  • Neuroprotective Effects : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential neuroprotective properties.
  • Analgesic Properties : Evidence points to analgesic effects, making it a candidate for pain management therapies.

Medicine

The compound has been explored for its therapeutic potential in treating various conditions:

  • Autoimmune Diseases : Enhances Treg cell functionality, suggesting applications in managing autoimmune disorders.
  • Inflammatory Disorders : Acts as an inhibitor of matrix metalloproteinases (MMPs) and TNF-alpha, which are implicated in diseases like rheumatoid arthritis and osteoarthritis .
  • Cancer Therapy : Investigated for its role in modulating immune responses against tumors.

In Vitro Studies

In vitro assays have demonstrated:

  • Enhanced Treg Cell Functionality : The compound improved the functionality of Treg cells, indicating potential benefits for autoimmune disease management.
  • Influence on Cytokine Production : Modifications in cytokine levels were observed, highlighting its role in immune modulation.

Case Studies

Several notable case studies illustrate the compound's efficacy:

  • Murine Model Study : Research showed that mice treated with this compound exhibited increased survival rates after pathogen challenges, indicating strong immunomodulatory effects.
    • Immune Profiling Results : Flow cytometry analyses revealed increased regulatory T cells and reduced pro-inflammatory cytokines.
  • Therapeutic Applications in Arthritis : The compound's ability to inhibit MMPs and TNF-alpha has been linked to reduced inflammation and joint degradation in models of rheumatoid arthritis .

Mechanism of Action

The mechanism of action of ®-2-amino-N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The (2R) configuration of the target compound is critical to its properties. Its enantiomer, (2S)-2-amino-N-cyclopentyl-3-methylbutanamide (CAS RN: 1188530-96-2), shares the same molecular formula but differs in stereochemistry. Key differences include:

  • Synthetic Utility : Stereoisomers often exhibit divergent biological activities or binding affinities, though specific data for these compounds are lacking in the evidence.

Structural Analogs with Varied Substituents

Table 1: Comparison of Key Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų) Reference
(2R)-Target Compound C₁₀H₂₀N₂O 184.279 Cyclopentyl, branched alkyl 2.57 58.61
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 Phenylmethyl, dimethyl N/A N/A
(2R)-2-Amino-3-chloro-N-hydroxy-3-methylbutanamide C₅H₁₁ClN₂O₂ 166.606 Chloro, hydroxy 1.38 78.84
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclopentyl, hydrochloride salt N/A 55.1
Key Observations:
  • Substituent Effects : Replacement of the cyclopentyl group with a phenylmethyl group (as in ) increases molecular weight but may reduce solubility due to hydrophobicity.
  • Halogenation : The chloro-substituted analog () has a lower LogP (1.38 vs. 2.57), suggesting enhanced polarity, which could improve aqueous solubility .

Complex Derivatives with Extended Functionality

  • (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide (): Incorporates a thioureido group and benzyl substituent, increasing complexity (MW: ~347 g/mol). Such modifications may enhance binding to metal ions or biological targets but complicate synthesis .
  • (2R)-2-[(Cyclohexylcarbamoyl)amino]-4-(methylsulfanyl)butanoate (): Features a methylsulfanyl group and cyclohexylcarbamoyl moiety, yielding a higher PSA (81.26 Ų) compared to the target compound.

Peptide-Based Analogs

  • (2R)-Aziridine-2-carboxylic Acid-Containing Dipeptides (): These derivatives serve as bioisosteres for natural amino acids, highlighting the importance of the (2R) configuration in mimicking peptide structures. Their synthesis challenges (e.g., difficulty in N-terminal deprotection) contrast with the relative simplicity of the target compound’s amide backbone .

Biological Activity

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide, a chiral compound belonging to the class of amides, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • An amino group ,
  • A cyclopentyl ring ,
  • A methylbutanamide moiety .

This specific configuration is crucial for its interactions with biological targets and influences its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Cytokine Receptor Modulation : The compound interacts with cytokine receptors, particularly IL-2Rα, which is essential for T and B lymphocyte proliferation. Studies suggest that it enhances Treg cell sensitivity, promoting immune regulation via selective stimulation of these cells.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, likely due to interactions with neurotransmitter receptors. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopentyl or amino groups can significantly alter efficacy.
  • Analgesic Properties : Similar to other amides, there is evidence suggesting that this compound may exhibit analgesic effects, which could be beneficial in pain management scenarios.

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and efficacy of this compound in modulating immune responses. Key findings include:

  • Treg Cell Functionality : Enhanced functionality of Treg cells was observed when treated with the compound, indicating its potential role in autoimmune disease management.
  • Cytokine Production : The compound was shown to influence cytokine production in lymphocytes, suggesting a broader impact on immune cell signaling pathways.

Case Studies

A notable case study explored the compound's role in enhancing immune responses in murine models. Results indicated:

  • Increased Survival Rates : Mice treated with this compound exhibited increased survival rates following challenges with pathogens compared to control groups.
  • Immune Cell Profiling : Flow cytometry analyses revealed an increase in regulatory T cells and a decrease in pro-inflammatory cytokine levels, supporting the compound's immunomodulatory effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis was performed with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-Cyclopropyl-3-methylbutanamideCyclopropyl instead of cyclopentylPotentially similar neuroactivity
2-Amino-3-methylbutanoic acidLacks cycloalkane structureKnown for neurotransmitter effects
N-Cyclobutyl-3-methylbutanamideCyclobutyl groupInvestigated for analgesic properties

The unique cyclopentyl group in this compound provides distinct steric hindrance compared to other compounds listed, potentially leading to unique interactions with biological targets that are not observed in simpler structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-N-cyclopentyl-3-methylbutanamide, and how can enantiomeric purity be ensured during synthesis?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Columns with chiral stationary phases (e.g., cyclodextrin-based) are effective for amides .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to favor the (2R)-configuration during amide bond formation.
  • Quality Control : Validate enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy, ensuring >99% enantiomeric excess (ee) for reproducibility .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. For example, used X-ray diffraction (150 K, R factor = 0.037) to resolve complex amide structures .
  • NMR Spectroscopy : Use NOESY or 2D-NMR to analyze spatial interactions between protons, confirming the cyclopentyl and methyl group orientations .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., Q-TOF instruments).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodology :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation times, and solvent controls). Address batch-to-batch variability by synthesizing multiple lots .
  • Meta-Analysis : Aggregate data from independent studies to identify outliers. Use statistical tools (e.g., Bland-Altman plots) to quantify variability in IC50 values .
  • Mechanistic Profiling : Compare binding affinities across isoforms (e.g., kinase panels) to rule off-target effects .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Prioritize docking poses with low RMSD (<2.0 Å) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bond occupancy and hydrophobic contacts .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic profile compared to other N-substituents?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure clearance rates. Use LC-MS/MS to quantify parent compound and metabolites .
  • LogP Determination : Compare experimental (shake-flask) vs. computational (XLogP3) values to evaluate lipophilicity trends across analogs .

Q. What experimental designs are optimal for studying stereochemical effects on biological activity?

  • Methodology :

  • Enantiomer-Specific Assays : Test both (2R)- and (2S)-forms in parallel. For example, used chiral derivatives to isolate stereochemical contributions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopentyl or methyl groups to map steric/electronic effects on potency .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability in aqueous buffers?

  • Methodology :

  • Controlled Replication : Standardize buffer preparation (e.g., ionic strength, pH calibration) and storage conditions (e.g., −80°C vs. 4°C).
  • Degradation Studies : Use stability-indicating HPLC methods to track hydrolysis or oxidation products over time .

Q. What steps validate the reproducibility of synthetic yields reported in literature?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., HATU vs. EDCI) and solvents (e.g., DMF vs. THF) to identify critical parameters.
  • Cross-Lab Validation : Collaborate with independent labs to replicate high-yield procedures, documenting deviations in equipment or techniques .

Key Considerations for Experimental Design

  • Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., ) rather than supplier-dependent methods .
  • Prioritize Reproducibility : Publish detailed spectral data (1H/13C NMR, HRMS) and crystallographic parameters (CCDC deposition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R)-2-amino-N-cyclopentyl-3-methylbutanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.